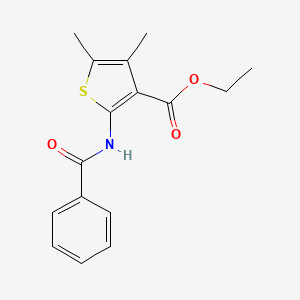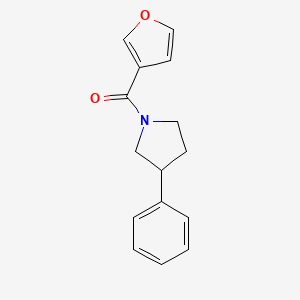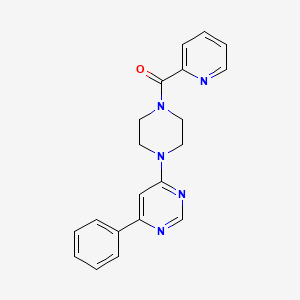![molecular formula C18H22N4OS B2805073 N-(1-cyanocycloheptyl)-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide CAS No. 1259167-76-4](/img/structure/B2805073.png)
N-(1-cyanocycloheptyl)-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocycloheptyl)-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide, also known as CCG-63802, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule has been shown to inhibit the activity of several enzymes and signaling pathways, making it a promising candidate for the treatment of various diseases.
作用机制
N-(1-cyanocycloheptyl)-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide inhibits the activity of PKC and GSK-3 by binding to their active sites, thereby preventing their interaction with substrates. This inhibition leads to downstream effects on various signaling pathways, including the Wnt/β-catenin pathway and the Akt/mTOR pathway. These pathways play important roles in cell proliferation, differentiation, and survival, making them attractive targets for therapeutic intervention.
Biochemical and Physiological Effects
In addition to its effects on signaling pathways, this compound has been shown to have other biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models of inflammatory bowel disease, and improve cognitive function in animal models of Alzheimer's disease. These effects suggest that this compound may have broad therapeutic potential.
实验室实验的优点和局限性
N-(1-cyanocycloheptyl)-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified, allowing for the development of more potent and selective inhibitors. It has also been shown to have low toxicity in animal models, making it a safe and reliable research tool. However, one limitation of this compound is its relatively low specificity, as it has been shown to inhibit the activity of several enzymes and signaling pathways. This can make it difficult to attribute specific effects to the inhibition of a single target.
未来方向
There are several future directions for the research on N-(1-cyanocycloheptyl)-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide. One direction is the development of more potent and selective inhibitors, which would allow for more precise targeting of specific signaling pathways. Another direction is the investigation of the therapeutic potential of this compound in various diseases, including cancer, diabetes, and neurological disorders. Additionally, the elucidation of the molecular mechanisms underlying the effects of this compound could provide valuable insights into the regulation of signaling pathways and the development of new therapeutic strategies.
合成方法
The synthesis of N-(1-cyanocycloheptyl)-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide involves several steps, including the reaction of 2-amino-5-methylbenzimidazole with chloroacetyl chloride, followed by the reaction of the resulting compound with 1-cyanocycloheptene. The final step involves the reaction of the intermediate with 2-mercaptobenzoic acid to yield this compound. This synthesis method has been optimized to achieve high yields and purity of the final product.
科学研究应用
N-(1-cyanocycloheptyl)-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes, including protein kinase C (PKC) and glycogen synthase kinase-3 (GSK-3), which play important roles in various signaling pathways. This inhibition has been shown to have potential therapeutic benefits in the treatment of cancer, diabetes, and neurological disorders.
属性
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-22-15-9-5-4-8-14(15)20-17(22)24-12-16(23)21-18(13-19)10-6-2-3-7-11-18/h4-5,8-9H,2-3,6-7,10-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUCXWHYHXYHST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NC3(CCCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2804991.png)
![2-[4-(Trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2804994.png)
![Tert-butyl 1-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2804995.png)
![4-{[(3'-fluorobiphenyl-4-yl)sulfonyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B2804997.png)


![4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide](/img/structure/B2805002.png)

![2-[2-(2-Hydroxyethoxy)ethylamino]-4-(2-methoxyanilino)-4-oxobutanoic acid](/img/structure/B2805008.png)

![1,3-dimethyl-5-(5-methylfuran-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2805011.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2805013.png)